molecular formula C29H27N3O4S B11983853 Isopropyl (2Z)-2-(1-allyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-7-methyl-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate

Isopropyl (2Z)-2-(1-allyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-7-methyl-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate

Cat. No.: B11983853
M. Wt: 513.6 g/mol
InChI Key: IBUMIDQGLPLIPV-BZZOAKBMSA-N
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Description

Isopropyl (2Z)-2-(1-allyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-7-methyl-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isopropyl (2Z)-2-(1-allyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-7-methyl-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate typically involves multi-step organic reactions. The process may start with the preparation of the indole derivative, followed by the formation of the thiazole and pyrimidine rings. Each step requires specific reagents and conditions, such as catalysts, solvents, and temperature control, to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger quantities of reagents, and employing industrial-scale equipment. The process must also consider factors such as cost-effectiveness, safety, and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Isopropyl (2Z)-2-(1-allyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-7-methyl-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different products, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have biological activity and can be studied for its effects on different biological systems.

    Medicine: The compound could be investigated for its potential therapeutic properties.

    Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of Isopropyl (2Z)-2-(1-allyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-7-methyl-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular interactions depend on the specific context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Isopropyl (2Z)-2-(1-allyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-7-methyl-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate include other heterocyclic compounds with indole, thiazole, and pyrimidine rings. Examples include:

  • Indole-2-carboxylates
  • Thiazolopyrimidines
  • Pyrimidinylindoles

Properties

Molecular Formula

C29H27N3O4S

Molecular Weight

513.6 g/mol

IUPAC Name

propan-2-yl (2Z)-7-methyl-5-(4-methylphenyl)-3-oxo-2-(2-oxo-1-prop-2-enylindol-3-ylidene)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C29H27N3O4S/c1-6-15-31-21-10-8-7-9-20(21)23(26(31)33)25-27(34)32-24(19-13-11-17(4)12-14-19)22(28(35)36-16(2)3)18(5)30-29(32)37-25/h6-14,16,24H,1,15H2,2-5H3/b25-23-

InChI Key

IBUMIDQGLPLIPV-BZZOAKBMSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C2C(=C(N=C3N2C(=O)/C(=C/4\C5=CC=CC=C5N(C4=O)CC=C)/S3)C)C(=O)OC(C)C

Canonical SMILES

CC1=CC=C(C=C1)C2C(=C(N=C3N2C(=O)C(=C4C5=CC=CC=C5N(C4=O)CC=C)S3)C)C(=O)OC(C)C

Origin of Product

United States

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